

# M18: A Comparative Guide to Clinical Activity and Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Abemaciclib metabolite M18
hydrochloride

Cat. No.:

B8093368

Get Quote

The designation "M18" can refer to two distinct therapeutic agents: the oral probiotic Streptococcus salivarius M18 and the investigational anti-cancer drug demcizumab (OMP-21M18). This guide provides a comparative analysis of the correlation between the concentration and clinical activity of each, tailored for researchers, scientists, and drug development professionals.

# Section 1: Streptococcus salivarius M18

Streptococcus salivarius M18 is a probiotic bacterium that primarily functions within the oral cavity to support dental health. As this probiotic is not systemically absorbed, its plasma concentration is not a relevant pharmacokinetic parameter. Instead, its clinical efficacy is correlated with its concentration and persistence in the saliva.

# Correlation of Salivary Concentration with Clinical Activity

Clinical studies have demonstrated a dose-dependent relationship between the administration of S. salivarius M18 and its colonization in the oral cavity, leading to measurable clinical benefits. Higher doses of S. salivarius M18 result in greater and more sustained salivary concentrations, which in turn are associated with improved oral health outcomes.

#### **Data Presentation**



| Dose Administered    | Salivary Concentration Outcome                                    | Clinical Activity                                                                                   |
|----------------------|-------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| 1 million CFU/dose   | Significant increase in salivary<br>S. salivarius M18 levels.     | Associated with a reduction in dental plaque and gingival bleeding.[1]                              |
| 10 million CFU/dose  | Significant increase in salivary<br>S. salivarius M18 levels.[2]  | Linked to a significant decrease in the counts of the cariogenic bacterium Streptococcus mutans.[3] |
| 100 million CFU/dose | Significant increase in salivary<br>S. salivarius M18 levels.[2]  | Demonstrates a favorable impact on salivary pH and buffering capacity.[3]                           |
| 1 billion CFU/dose   | Higher levels of salivary persistence compared to lower doses.[4] | Potentially enhanced inhibition of oral pathogens due to increased bacteriocin production.[4]       |

### **Experimental Protocols**

Study on Salivary S. mutans in Children: A randomized clinical trial was conducted on 40 children aged 3-6 years. The experimental group received a lozenge containing S. salivarius M18 (BLIS M18) for 7 days, while the control group received a placebo. Unstimulated saliva samples were collected before and after the intervention to measure S. mutans counts, salivary pH, and buffering capacity.[3]

Dose-Dependent Colonization Study: A clinical trial involving healthy adults assessed the ability of a toothpaste containing S. salivarius M18 at different doses (1 million, 10 million, and 100 million CFU/dose) to establish the probiotic in the saliva. Saliva samples were analyzed to measure the change in S. salivarius M18 cell count from baseline.[2]

#### **Mechanism of Action**

S. salivarius M18 exerts its clinical effects through several mechanisms within the oral microbiome. A key mechanism is the production of bacteriocins, which are antimicrobial



peptides that inhibit the growth of pathogenic bacteria like Streptococcus mutans.



Click to download full resolution via product page

Mechanism of S. salivarius M18 in the oral cavity.

# Section 2: Demcizumab (OMP-21M18)

Demcizumab (OMP-21M18) is a humanized monoclonal antibody that targets Delta-like ligand 4 (DLL4), a key component of the Notch signaling pathway. It has been investigated for the treatment of various solid tumors. In this context, plasma concentration is a critical parameter for assessing its pharmacokinetic and pharmacodynamic properties and their relation to clinical activity.

# Correlation of Plasma Concentration with Clinical Activity

Phase I and Ib clinical trials of demcizumab have established a relationship between the administered dose, which dictates the plasma concentration, and the observed clinical response. While specific plasma concentration thresholds for efficacy have not been fully defined, studies have shown that higher doses are associated with a greater likelihood of achieving disease stabilization or an objective tumor response. It has been noted that demcizumab treatment achieved concentrations exceeding those required to saturate DLL4 binding.[5]

#### **Data Presentation**



| Dose and Schedule                             | Patient Population               | Clinical Activity (Objective<br>Tumor Response)                                                                          |
|-----------------------------------------------|----------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| 10 mg/kg every other week                     | Previously treated solid tumors  | 16 out of 25 (64%) evaluable patients had evidence of disease stabilization or response.[6][7]                           |
| 5 mg/kg every 3 weeks (with chemotherapy)     | Metastatic non-squamous<br>NSCLC | Recommended Phase II dose based on safety and efficacy. [5]                                                              |
| Truncated dosing schedule (with chemotherapy) | Metastatic non-squamous<br>NSCLC | 1 complete response, 7 partial responses, 5 stable disease among 14 evaluable patients (93% clinical benefit rate).[8]   |
| Continuous dosing (with chemotherapy)         | Metastatic non-squamous<br>NSCLC | 1 complete response, 15 partial responses, 13 stable disease among 33 evaluable patients (88% clinical benefit rate).[9] |

### **Experimental Protocols**

Phase I Dose-Escalation Study: A standard 3+3 dose-escalation design was used in patients with previously treated solid tumors. Demcizumab was administered at doses of 0.5, 1, 2.5, or 5 mg/kg weekly, or 2.5, 5, or 10 mg/kg every other week. The study evaluated safety, pharmacokinetics, and preliminary antitumor activity.[6][7]

Phase Ib Study in NSCLC (NCT01189968): This open-label, dose-escalation study enrolled 46 treatment-naive patients with metastatic non-squamous non-small cell lung cancer. Demcizumab was administered at 2.5, 5.0, and 7.5 mg/kg every 3 weeks in combination with standard doses of pemetrexed and carboplatin. The study assessed the maximum tolerated dose, safety, preliminary efficacy, and pharmacokinetics.[5]

## **Signaling Pathway and Experimental Workflow**



Demcizumab functions by inhibiting the DLL4-Notch signaling pathway, which is crucial for cancer stem cell maintenance and tumor angiogenesis.





Click to download full resolution via product page

Demcizumab's inhibition of the DLL4-Notch pathway.



Click to download full resolution via product page

Experimental workflow for a demcizumab clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Antigingivitis and Antiplaque Effects of Oral Probiotic Containing the Streptococcus salivarius M18 Strain: A Randomized Clinical Trial [mdpi.com]

### Validation & Comparative





- 2. A New Frontier in Oral Care: Live Streptococcus salivarius M18 Probiotic Toothpaste [mdpi.com]
- 3. Randomized Clinical Trial of Oral Probiotic Streptococcus salivarius M18 on Salivary Streptococcus mutans in Preprimary Children PMC [pmc.ncbi.nlm.nih.gov]
- 4. Persistence of the Oral Probiotic Streptococcus salivarius M18 Is Dose Dependent and Megaplasmid Transfer Can Augment Their Bacteriocin Production and Adhesion Characteristics | PLOS One [journals.plos.org]
- 5. Phase IB Trial of the Anti-Cancer Stem Cell DLL4-Binding Agent Demcizumab with Pemetrexed and Carboplatin as First-Line Treatment of Metastatic Non-Squamous NSCLC PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A phase I dose escalation and expansion study of the anticancer stem cell agent demcizumab (anti-DLL4) in patients with previously treated solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OncoMed Initiates Dosing in Phase 2 Clinical Trial of [globenewswire.com]
- 9. biospace.com [biospace.com]
- To cite this document: BenchChem. [M18: A Comparative Guide to Clinical Activity and Concentration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8093368#correlation-of-m18-plasma-concentration-with-clinical-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com